molecular formula C12H15N3O4 B2596056 methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate CAS No. 1421443-44-8

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate

Cat. No.: B2596056
CAS No.: 1421443-44-8
M. Wt: 265.269
InChI Key: BJJCPXHZINXTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-oxazine core fused to an azetidine ring via a carbonyl linker, with a methyl ester substituent at the azetidine-3-position. This structure combines conformational rigidity (from the azetidine and bicyclic pyrazolo-oxazine) with functional versatility (ester and amide groups), making it a candidate for pharmaceutical or agrochemical applications .

The pyrazolo-oxazine moiety is associated with bioactivity in medicinal chemistry, while the azetidine ring is a saturated four-membered nitrogen heterocycle often used to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-18-12(17)8-6-14(7-8)10(16)9-5-13-15-3-2-4-19-11(9)15/h5,8H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJCPXHZINXTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with dihydroxyacetone or similar compounds under acidic conditions. The azetidine-3-carboxylate moiety is then introduced via a coupling reaction, often using esterification techniques with methyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[5,1-b][1,3]oxazine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxo derivatives of the pyrazolo[5,1-b][1,3]oxazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

1.2 Anti-inflammatory Properties

Compounds containing the pyrazolo[5,1-b][1,3]oxazine core have been investigated for their anti-inflammatory effects. They are believed to inhibit specific enzymes involved in inflammatory processes, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrazolo[5,1-b][1,3]oxazine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Pharmacological Applications

2.1 Phosphodiesterase Inhibition

Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate has been identified as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B plays a crucial role in regulating inflammation and immune responses. Inhibition of this enzyme can lead to reduced inflammatory responses and is being explored for the treatment of chronic obstructive pulmonary disease (COPD) and asthma .

2.2 Antimicrobial Activity

Some studies have demonstrated that pyrazolo[5,1-b][1,3]oxazine derivatives possess antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro with specific pyrazolo derivatives showing promise against breast cancer cells.
PDE4B InhibitionIdentified as a potent inhibitor with significant reduction in inflammatory markers in animal models of asthma.
NeuroprotectionShowed protective effects on neuronal cells exposed to oxidative stress in laboratory settings.

Mechanism of Action

The mechanism of action of methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazolo[5,1-b][1,3]oxazine ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarity and Key Analogs

Evidence from CAS databases and synthetic studies highlights several analogs with high structural similarity (Table 1). These compounds share the pyrazole or pyrazolo-oxazine core but differ in substituents, ring systems, or functional groups.

Table 1: Key Structural Analogs and Similarity Scores

CAS No. Compound Name Similarity Score Key Structural Differences
139297-51-1 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid 0.94 Replaces azetidine-ester with methoxy-carboxylic acid
153597-59-2 Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate 0.83 Ethyl ester at pyrazolo-oxazine-2-position
85230-37-1 Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate 0.80 Simpler pyrazole with hydroxyl and ethyl ester
1428233-75-3 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid N/A Carboxylic acid at pyrazolo-oxazine-3-position

Sources :

Functional and Pharmacokinetic Differences

  • Bioavailability : The azetidine-ester in the target compound may improve solubility compared to carboxylic acid analogs (e.g., 1428233-75-3) but reduce metabolic stability relative to methoxy-substituted derivatives (139297-51-1) .
  • Synthetic Accessibility : Ethyl esters (e.g., 153597-59-2) are often easier to synthesize via one-pot multicomponent reactions, as demonstrated in Rahmati et al. (2010, 2013), whereas the azetidine linkage in the target compound likely requires specialized acylation or coupling strategies .
  • Biological Activity : Pyrazolo-oxazine derivatives are less pesticidal than trifluoromethyl-substituted pyrazoles (e.g., fipronil in ) but may exhibit kinase inhibition or anti-inflammatory properties due to their rigid scaffolds .

Biological Activity

Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the pyrazolo[5,1-b][1,3]oxazine core, suggest a range of biological activities that warrant detailed investigation. This article reviews its biological activity, including its mechanisms of action and potential therapeutic applications.

Structural Characteristics

The compound features a fused heterocyclic structure that contains both nitrogen and oxygen atoms. The specific arrangement of these atoms contributes to its reactivity and biological properties. The IUPAC name for this compound is this compound, with a molecular formula of C14H19N3O4C_{14}H_{19}N_{3}O_{4} and a molecular weight of 265.26 g/mol .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazolo[5,1-b][1,3]oxazine derivatives. For example, compounds with similar structures have been investigated for their inhibitory effects on HIV-1 replication. These studies showed that certain pyrazole-based compounds exhibit significant activity against HIV-1 while maintaining low toxicity levels . The mechanism appears to involve interference with viral replication processes.

PDE4 Inhibition

This compound has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4) isozymes. PDE4 inhibitors are of particular interest in treating inflammatory diseases and central nervous system disorders due to their role in regulating cyclic AMP levels . The binding affinity for the PDE4B isoform suggests possible applications in managing conditions like asthma and chronic obstructive pulmonary disease (COPD).

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) study was conducted on various pyrazolo[5,1-b][1,3]oxazine derivatives to evaluate their biological activity. The findings indicated that modifications to the core structure significantly influenced both potency and selectivity against target enzymes like PDE4 . Such studies are crucial for optimizing the pharmacological profiles of these compounds.

Pharmacokinetics and Toxicity

In vitro assays have been employed to assess the pharmacokinetic properties and toxicity profiles of this compound. Results indicate favorable absorption and distribution characteristics alongside low cytotoxicity in cell culture models . These properties are essential for advancing this compound into preclinical development.

Data Summary

Property Value
IUPAC NameThis compound
Molecular FormulaC14H19N3O4C_{14}H_{19}N_{3}O_{4}
Molecular Weight265.26 g/mol
Biological TargetsHIV-1 replication; PDE4B
ToxicityLow in vitro

Q & A

Q. What are the established synthetic routes for methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate?

The compound is synthesized via multi-step protocols involving:

  • Esterification and cyclization : Starting from intermediates like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, followed by condensation with azetidine-3-carboxylate derivatives.
  • Characterization : Confirmed via NMR, IR, and mass spectrometry to validate structural integrity .
  • Example workflow:
StepReaction TypeKey ReagentsYield (%)
1CyclizationDCC, DMAP65–70
2EsterificationMethanol/HCl80–85

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural confirmation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify carbonyl groups and heterocyclic moieties.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment (if crystalline derivatives are obtained) .

Q. What methodologies are recommended for preliminary biological evaluation?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), using streptomycin and clotrimazole as reference drugs .
  • In vitro cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Test Pd/C, Ni, or organocatalysts for regioselective cyclization.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like decarboxylation .
  • Monitoring : Real-time FTIR or inline HPLC to track intermediate formation .

Q. What strategies resolve contradictions between experimental and computational pharmacokinetic data?

  • Lipophilicity (logP) : Compare experimental shake-flask results with SwissADME predictions. Discrepancies >1 log unit suggest errors in protonation state or solvent modeling .
  • Solubility : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility vs. in silico predictions .
  • Example data reconciliation:
ParameterExperimentalSwissADMEResolution Method
logP2.13.4Recalculate using COSMO-RS
Solubility (mg/mL)0.80.2DSC for polymorph ID

Q. How can the core structure be modified to enhance bioactivity while maintaining metabolic stability?

  • Functional group substitutions : Replace the methyl ester with bioisosteres (e.g., amides, carbamates) to improve membrane permeability .
  • Heterocycle diversification : Introduce fused rings (e.g., triazolo or thiadiazine moieties) to modulate target binding (e.g., kinase inhibition) .
  • Pharmacokinetic profiling : Microsomal stability assays (human liver microsomes) to identify metabolically labile sites for modification .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicity?

  • Environmental persistence : OECD 301 biodegradation tests (28-day aerobic conditions) .
  • Aquatic toxicity : Daphnia magna acute immobilization assay (EC50) and algal growth inhibition (OECD 201) .
  • Analytical tracking : LC-MS/MS to monitor degradation products in simulated wastewater .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity across derivative series?

  • Structure-activity relationship (SAR) : Use 3D-QSAR models (e.g., CoMFA) to identify steric/electronic outliers.
  • Counter-screen assays : Test inactive derivatives against off-target proteins (e.g., CYP450s) to rule out promiscuity .
  • Crystallographic studies : Resolve binding modes of active vs. inactive analogs to refine pharmacophore models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.